![molecular formula C18H10Cl2N2OS B2979182 (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 221179-16-4](/img/structure/B2979182.png)
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, commonly known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DCTA is a member of the acrylonitrile family and is a thiazolylidene derivative.
Scientific Research Applications
Optical and Photophysical Properties
Research into compounds similar to "(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile" has shown significant interest in their optical and photophysical properties. For instance, a study by Ouyang et al. (2016) on a diphenylacrylonitrile derivative demonstrated aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, indicating potential applications in pressure sensing and optical storage technologies (Ouyang et al., 2016). Similarly, Fang and Yu (2009) synthesized thiophenylacrylonitrile derivatives containing a triphenylamine moiety, which exhibited green fluorescence in solid state and solution, suggesting uses in fluorescent materials and organic electronics (Fang & Yu, 2009).
Photovoltaic and Electrochemical Applications
Novel organic dyes based on acrylonitrile derivatives have been synthesized for use in dye-sensitized solar cells (DSSCs), demonstrating the potential of such compounds in renewable energy technologies. For example, Naik et al. (2017) reported on carbazole-based organic dyes with D-π-A-π-A architecture derived from a thiophene acrylonitrile scaffold, showing promising photovoltaic performance in DSSCs (Naik et al., 2017). Additionally, the synthesis and electrochemical studies of thiophene derivatives containing bis-diarylacrylonitrile units by Xu, Yu, and Yu (2012) highlighted their potential in photoluminescent materials and electrochemical applications (Xu, Yu, & Yu, 2012).
Antimicrobial and Biological Activities
Compounds structurally related to "(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile" have been explored for their biological activities, including antimicrobial properties. Shen De-long (2010) synthesized thiazolylacrylonitriles exhibiting fungicidal activity against various pathogens, indicating the potential of such compounds in agricultural and pharmaceutical applications (Shen De-long, 2010).
properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2OS/c19-15-6-3-12(8-16(15)20)17-10-24-18(22-17)13(9-21)7-11-1-4-14(23)5-2-11/h1-8,10,23H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIDBNGMKUSQCA-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.